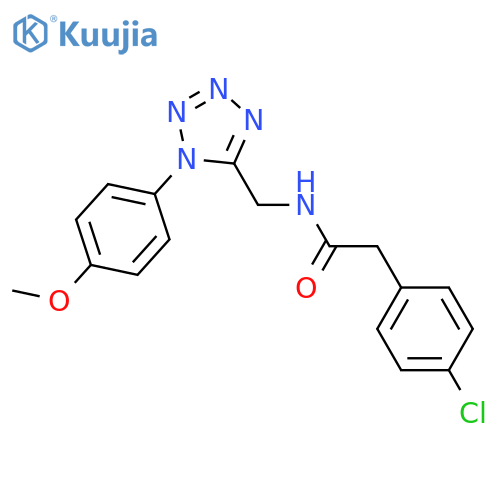Cas no 933002-16-5 (2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide)

933002-16-5 structure
商品名:2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
- AKOS002059667
- F2070-0267
- 933002-16-5
- 2-(4-chlorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
- 2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide
-
- インチ: 1S/C17H16ClN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24)
- InChIKey: JYSXMMQTAGCQOC-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(OC)C=C2)N=NN=1)(=O)CC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 357.0992525g/mol
- どういたいしつりょう: 357.0992525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0267-1mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-5μmol |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-2mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-5mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-10μmol |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-4mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-3mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-2μmol |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-10mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0267-15mg |
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide |
933002-16-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
933002-16-5 (2-(4-chlorophenyl)-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}acetamide) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
